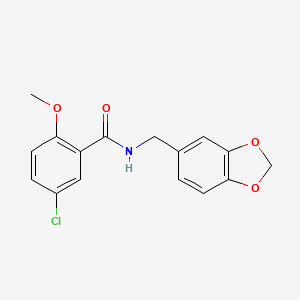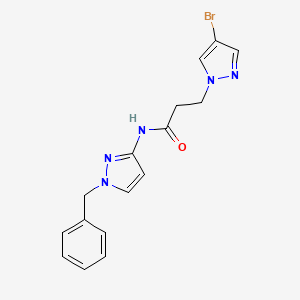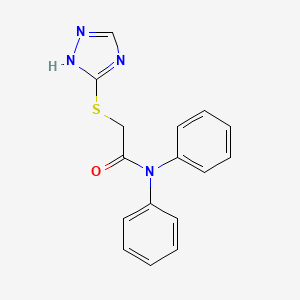![molecular formula C17H20N4O2 B5763949 1-(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone](/img/structure/B5763949.png)
1-(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone is a heterocyclic compound that features a unique fusion of pyrazole and benzimidazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone typically involves the condensation of 2,4-dimethylpyrazolo[1,5-a]benzimidazole with morpholine and an appropriate acylating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or pyridine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
1-(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
1-(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone has several scientific research applications:
作用机制
The mechanism of action of 1-(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone involves its interaction with various molecular targets and pathways. For instance, its coordination with metal ions can enhance its biological activity by mimicking the activity of metalloenzymes such as superoxide dismutase (SOD), which plays a crucial role in the antioxidant defense system . The compound’s cytotoxic effects may be attributed to its ability to interfere with cellular processes and induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2,4-Dimethylpyrazolo[1,5-a]benzimidazole: A precursor in the synthesis of the target compound, known for its biological activities.
4H-1,2,4-Triazolo[1,5-a]benzimidazole: Exhibits similar pharmacological properties and is used in the synthesis of coordination complexes.
3-Methyl-1,2,4-Triazolo[1,5-a]benzimidazole: Another related compound with potential biological applications.
Uniqueness
1-(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone stands out due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. Additionally, the fusion of pyrazole and benzimidazole rings provides a unique scaffold for further functionalization and exploration of its biological activities .
属性
IUPAC Name |
1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-16(15(22)11-20-7-9-23-10-8-20)17-19(2)13-5-3-4-6-14(13)21(17)18-12/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIDUUOXXMZNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)CN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-methylnaphthalen-1-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5763885.png)
![[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 3,4,5-trimethoxybenzoate](/img/structure/B5763887.png)
![1-[2-(4-methylphenoxy)ethyl]piperidine](/img/structure/B5763894.png)
![4-pyridin-4-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine](/img/structure/B5763899.png)
![2-{[(2,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5763900.png)
![N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide](/img/structure/B5763903.png)
![2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5763914.png)
![N-[(2,3-dichlorophenyl)carbamothioyl]propanamide](/img/structure/B5763921.png)


![3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5763941.png)

![5-isopropyl-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5763967.png)
